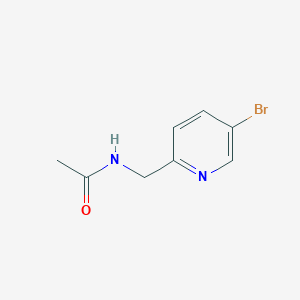

N-((5-bromopyridin-2-yl)methyl)acetamide

Description

N-((5-Bromopyridin-2-yl)methyl)acetamide is a brominated pyridine derivative with the molecular formula C₈H₉BrN₂O (molecular weight: 229.08 g/mol). Its structure features an acetamide group (-NHCOCH₃) linked via a methylene bridge to the 5-bromopyridin-2-yl moiety, as confirmed by its SMILES notation CC(=O)NCC1=NC=C(C=C1)Br . The bromine atom at the pyridine ring’s 5-position enhances electrophilic reactivity, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

N-[(5-bromopyridin-2-yl)methyl]acetamide |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)10-5-8-3-2-7(9)4-11-8/h2-4H,5H2,1H3,(H,10,12) |

InChI Key |

SVVYOYXJGJXAPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Acetamide Derivatives

Structural and Functional Differences

Position of Bromine and Linker Groups: The 5-bromo substitution in the target compound contrasts with the 4-bromo isomer (N-((4-bromopyridin-2-yl)methyl)acetamide), which alters electronic properties and reactivity. The 5-bromo derivative is more electrophilic, favoring cross-coupling reactions in medicinal chemistry .

Substituent Effects on Reactivity: N-(5-Amino-3-bromopyridin-2-yl)acetamide introduces an amino group at the 5-position, enabling hydrogen bonding and modifying metabolic stability. The 3-cyano group in N-(5-bromo-3-cyanopyridin-2-yl)acetamide adds steric hindrance and polarizability, likely influencing binding affinity in enzyme inhibition studies .

Crystallographic and Hydrogen-Bonding Patterns :

- Analogs like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide exhibit intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds, which stabilize crystal packing. Similar interactions are expected in the target compound, affecting solubility and crystallinity .

Research Findings and Implications

- Metabolic Stability : Deacetylation of analogs like N-(1-hydroxy-2-fluorenyl)acetamide by rat liver homogenates suggests that the target compound’s acetamide group may undergo enzymatic hydrolysis, influencing its pharmacokinetics .

- Biological Activity : Substituents like the benzoxazol-2-ylsulfanyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-bromo-2-pyridinyl)acetamide demonstrate the role of heterocyclic moieties in enhancing bioactivity, a strategy applicable to optimizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.